![molecular formula C17H29NO14 B1223061 N-Acetylneuraminyl-(2-6)-galactose CAS No. 35259-23-5](/img/structure/B1223061.png)
N-Acetylneuraminyl-(2-6)-galactose
Overview
Description
N-Acetylneuraminyl-(2-6)-galactose, also known as sialylgalactose, is a carbohydrate molecule that is vital for many biological processes. It is involved in the synthesis of ganglioside GD1A from GM1B .
Synthesis Analysis
The protein encoded by the ST6GALNAC5 gene is a Golgi type II transmembrane glycosyltransferase. This enzyme catalyzes the transfer of sialic acid to cell surface proteins to modulate cell-cell interactions .Molecular Structure Analysis
The molecular formula of N-Acetylneuraminyl-(2-6)-galactose is C17H29NO14 and its molecular weight is 471.4 g/mol.Chemical Reactions Analysis
The enzyme α-N-acetylneuraminyl-(2→6)-β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosamine catalyzes the following chemical reaction: CMP-N-acetylneuraminate + N-acetyl-alpha-neuraminyl- (2->3)-beta-D-galactosyl- (1->3)-N-acetyl-D-galactosaminyl-R CMP + N-acetyl-alpha-neuraminyl- (2->3)-beta-D-galactosyl- (1->3)- [N-acetyl-alpha-neuraminyl- (2->6)]-N-acetyl-D-galactosaminyl-R .Scientific Research Applications
Biochemical Research
“N-Acetylneuraminyl-(2-6)-galactose” is a type of sialic acid residue that is linked α (2→6) to the D-GalNAc group . This compound is often used in biochemical research to study its properties and interactions with other molecules .
Drug Development
This compound could potentially be used in the development of new drugs. For example, it has been found that N-Acetylneuraminic acid (Neu5Ac), a type of sialic acid, plays a key role in coronary artery diseases . Therefore, drugs that can influence the levels of Neu5Ac might be useful for treating these diseases .
Disease Diagnosis
The levels of “N-Acetylneuraminyl-(2-6)-galactose” in the body could potentially be used as a biomarker for certain diseases. For example, it has been found that the levels of Neu5Ac in the blood are significantly correlated with the occurrence of coronary artery diseases .
Genetic Research
“N-Acetylneuraminyl-(2-6)-galactose” could potentially be used in genetic research. For example, it could be used to study the function of the genes that encode the enzymes responsible for its synthesis .
Cell Biology
This compound could potentially be used in cell biology research. For example, it could be used to study the role of sialic acids in cell-cell interactions and cell adhesion .
Immunology
“N-Acetylneuraminyl-(2-6)-galactose” could potentially be used in immunology research. For example, it could be used to study the role of sialic acids in immune responses .
Mechanism of Action
Target of Action
The primary target of N-Acetylneuraminyl-(2-6)-galactose is the enzyme α-N-Acetylneuraminyl-2,3-b-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates and glycoproteins .
Mode of Action
N-Acetylneuraminyl-(2-6)-galactose interacts with its target enzyme by acting as a substrate . The enzyme catalyzes the transfer of the sialyl group (N-acetyl-alpha-neuraminyl or NeuAc) from CMP-NeuAc to the GalNAc residue on the NeuAc-alpha-2,3-Gal-beta-1,3-GalNAc sequence of glycoproteins and glycolipids, forming an alpha-2,6-linkage . This results in the production of branched type disialyl structures .
Biochemical Pathways
The action of N-Acetylneuraminyl-(2-6)-galactose affects the glycosylation pathways . These pathways are involved in the post-translational modification of proteins and lipids, which is crucial for cellular functions such as cell-cell adhesion, immune response, and signal transduction .
Result of Action
The action of N-Acetylneuraminyl-(2-6)-galactose results in the formation of branched type disialyl structures . These structures are part of complex carbohydrates and glycoproteins, which play various roles in biological processes, including cell-cell interactions and immune responses .
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUGNYYOIVQSD-XRLCZLRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956701 | |
Record name | 6-Sialylgalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35259-23-5 | |
Record name | N-Acetylneuraminyl-(2-6)-galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Sialylgalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stannylene activation method described in the paper for synthesizing α-Neu5Ac-(2→6)-Gal?
A1: The paper by [] describes a novel approach to forming the α-Neu5Ac-(2→6)-Gal linkage using stannylene activation of an unprotected D-galactopyranoside. This method offers several advantages:
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